

An In-depth Technical Guide to Methyl 6-methylpyrazine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 6-methylpyrazine-2-carboxylate

Cat. No.: B1315544

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This technical guide provides a comprehensive overview of the core properties of **Methyl 6-methylpyrazine-2-carboxylate**, tailored for researchers, scientists, and professionals in drug development. The document collates available data on its physicochemical characteristics, outlines relevant experimental protocols, and visualizes a key biological pathway associated with related pyrazine derivatives.

Core Properties and Physicochemical Data

Methyl 6-methylpyrazine-2-carboxylate is a derivative of pyrazine, a class of heterocyclic compounds recognized for their diverse biological activities.^{[1][2]} While specific experimental data for this particular ester is limited, the properties of its parent compound, 6-Methylpyrazine-2-carboxylic acid, and the related Methyl pyrazine-2-carboxylate, provide valuable insights.

Table 1: Physicochemical Properties of **Methyl 6-methylpyrazine-2-carboxylate** and Related Compounds

Property	Methyl 6-methylpyrazine-2-carboxylate	6-Methylpyrazine-2-carboxylic acid	Methyl pyrazine-2-carboxylate
CAS Number	41110-38-7	5521-61-9[3][4]	6164-79-0
Molecular Formula	C ₇ H ₈ N ₂ O ₂	C ₆ H ₆ N ₂ O ₂ [3][4]	C ₆ H ₆ N ₂ O ₂
Molecular Weight	152.15 g/mol	138.12 g/mol [3][4]	138.12 g/mol
Melting Point	Data not available	138-140 °C[3]	57-61 °C
Boiling Point	Data not available	302.8 °C at 760 mmHg[3]	Data not available
Density	Predicted: 1.169 g/cm ³	1.3 g/cm ³ [3]	Data not available
Flash Point	Predicted: 98.1 °C	136.9 °C[3]	Data not available

Experimental Protocols

Synthesis of Methyl 6-methylpyrazine-2-carboxylate

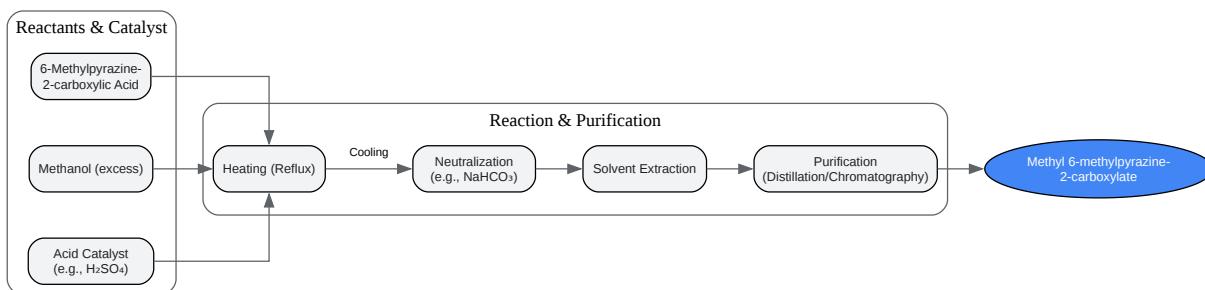
A standard and widely applicable method for the synthesis of **Methyl 6-methylpyrazine-2-carboxylate** is the Fischer esterification of its corresponding carboxylic acid.[5] This reaction involves treating 6-methylpyrazine-2-carboxylic acid with methanol in the presence of an acid catalyst.

General Fischer Esterification Protocol:

- Reactant Mixture: 6-Methylpyrazine-2-carboxylic acid is dissolved in an excess of methanol, which serves as both a reactant and the solvent.
- Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the mixture.[5]
- Reaction Conditions: The reaction mixture is typically heated to reflux to increase the reaction rate. The temperature is maintained for a period sufficient to achieve a high conversion to the ester.

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled. The excess methanol is often removed under reduced pressure. The remaining mixture is neutralized, typically with a weak base like sodium bicarbonate solution. The crude ester is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine. The solvent is evaporated, and the resulting crude product is purified, commonly by distillation or column chromatography, to yield pure **Methyl 6-methylpyrazine-2-carboxylate**.

Workflow for Fischer Esterification:



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Caption: General workflow for the synthesis of **Methyl 6-methylpyrazine-2-carboxylate** via Fischer Esterification.

Characterization Methods

The characterization of **Methyl 6-methylpyrazine-2-carboxylate** would typically involve standard spectroscopic techniques to confirm its structure and purity. While specific spectra for this compound are not readily available in public databases, the expected spectral features can be inferred.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the pyrazine ring, the methyl protons of the ester group, and the aromatic protons on the pyrazine ring. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.
- ^{13}C NMR: The carbon NMR spectrum would display signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the two methyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm^{-1}), C-O stretching vibrations, and various C-H and C=N stretching and bending vibrations from the aromatic ring and methyl groups.[\[6\]](#)
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of **Methyl 6-methylpyrazine-2-carboxylate**, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

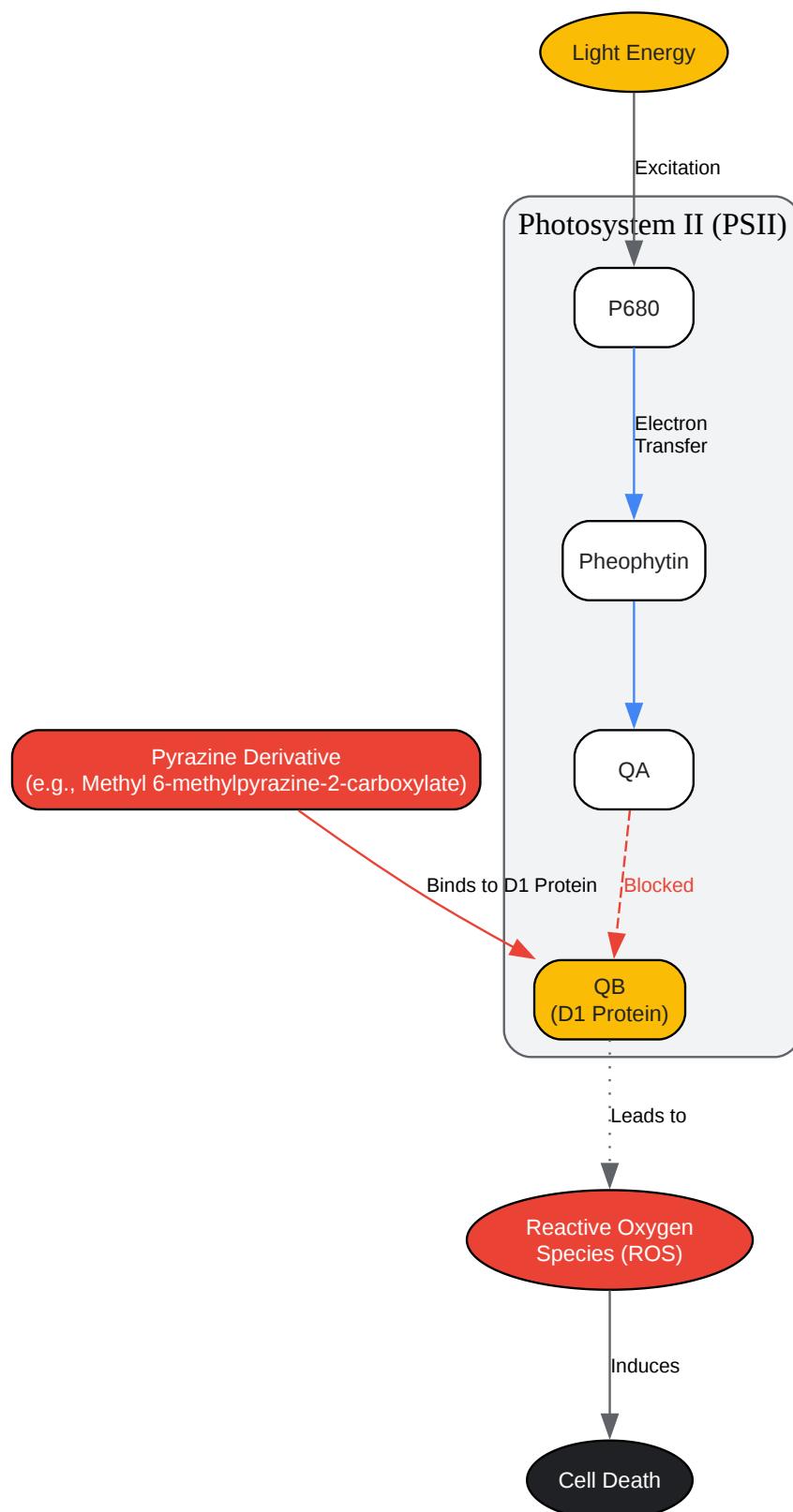
Derivatives of pyrazine carboxylic acids have been investigated for a range of biological activities, including antimicrobial and photosynthesis-inhibiting effects.[\[7\]](#)[\[8\]](#) The inhibition of photosynthesis is a mechanism of action for several herbicides.[\[9\]](#)

Photosynthesis Inhibition

Certain pyrazine derivatives have been shown to inhibit the photosynthetic electron transport (PET) chain in chloroplasts.[\[7\]](#) This inhibition disrupts the process by which plants convert light energy into chemical energy.

The primary target of many photosynthesis-inhibiting herbicides is the D1 protein within Photosystem II (PSII).[\[9\]](#) By binding to the D1 protein, these inhibitors block the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This blockage halts the entire photosynthetic electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately causing cell death.

Diagram of Photosynthesis Inhibition by Pyrazine Derivatives:

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Caption: Proposed mechanism of photosynthesis inhibition by binding to the D1 protein in Photosystem II.

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